molecular formula C11H18N4O2 B1481853 (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2098162-69-5

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B1481853
CAS RN: 2098162-69-5
M. Wt: 238.29 g/mol
InChI Key: JLVBONUPXGFGQN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, or (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, is a synthetic derivative of pyrrolidine, a cyclic amine found in nature. It has been used in scientific research due to its ability to interact with a variety of proteins and receptors. Its unique structure allows it to bind to a wide range of proteins, making it a valuable tool for studying the effects of protein-protein interactions.

Scientific Research Applications

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. Its unique structure allows it to interact with a variety of proteins, making it a valuable tool for studying the effects of protein-protein interactions. It has also been used to study enzyme inhibition, as its structure allows it to interact with specific enzymes and inhibit their activity. Finally, it has been used in drug design, as its structure allows it to interact with specific proteins and receptors, making it a useful tool for designing new drugs.

Mechanism of Action

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has a unique structure that allows it to interact with a variety of proteins and receptors. Its structure allows it to bind to specific proteins and receptors, allowing it to interact with them and alter their activity. This allows it to act as an inhibitor or activator of certain proteins and receptors, depending on its structure and the target.
Biochemical and Physiological Effects
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has been used in a variety of biochemical and physiological studies due to its ability to interact with a variety of proteins and receptors. Its unique structure allows it to interact with specific proteins and receptors, allowing it to act as an inhibitor or activator of certain proteins and receptors. This has been used to study a variety of biochemical and physiological processes, including enzyme inhibition, protein-protein interactions, and drug design.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol in laboratory experiments is its ability to interact with a variety of proteins and receptors. Its unique structure allows it to bind to specific proteins and receptors, allowing it to interact with them and alter their activity. This makes it a valuable tool for studying the effects of protein-protein interactions, enzyme inhibition, and drug design.
The main limitation of using (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol in laboratory experiments is its cost. The synthesis of this compound is a multi-step process and can be expensive to carry out. Additionally, the compound is not widely available, making it difficult to obtain in large quantities.

Future Directions

The use of (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further research into its ability to interact with a variety of proteins and receptors, as well as its potential to be used in drug design. Additionally, further research could be conducted into the synthesis of the compound, as well as its potential applications in other fields. Finally, further research could be conducted into its potential toxicity, as well as its potential to be used in medical treatments.

properties

IUPAC Name

(3R)-1-[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-13-10(15-4-2-9(16)7-15)6-11(14-8)17-5-3-12/h6,9,16H,2-5,7,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVBONUPXGFGQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OCCN)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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